molecular formula C22H21BrO5 B11162883 ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11162883
M. Wt: 445.3 g/mol
InChI Key: NAYGYUHCSTVDLC-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound with the molecular formula C22H21BrO5. It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromobenzyl group, a chromenone core, and an ethyl propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via an etherification reaction, where the hydroxyl group of the chromenone is reacted with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromenone derivative with ethyl bromoacetate in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s potential biological activities, such as anti-inflammatory and neuroprotective effects, make it a candidate for studying disease mechanisms and developing new treatments.

    Medicine: Its structural features suggest potential as a lead compound for drug discovery, particularly for conditions involving inflammation or neurodegeneration.

    Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or antioxidants.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and neurotransmitter receptors in the central nervous system.

    Pathways: The compound may modulate signaling pathways related to inflammation, oxidative stress, and cell survival, thereby exerting its biological effects.

Comparison with Similar Compounds

Ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate and ethyl 3-(3-bromophenyl)-3-oxopropanoate share structural similarities.

    Uniqueness: The presence of the chromenone core and the specific arrangement of functional groups in this compound may confer unique biological activities and chemical reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H21BrO5

Molecular Weight

445.3 g/mol

IUPAC Name

ethyl 3-[7-[(2-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H21BrO5/c1-3-26-21(24)11-10-18-14(2)17-9-8-16(12-20(17)28-22(18)25)27-13-15-6-4-5-7-19(15)23/h4-9,12H,3,10-11,13H2,1-2H3

InChI Key

NAYGYUHCSTVDLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3Br)OC1=O)C

Origin of Product

United States

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